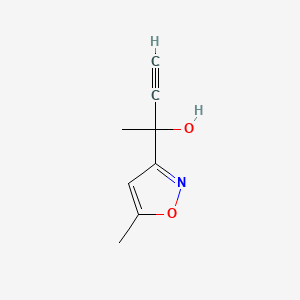

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

説明

“2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol” is a synthetic organic compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 . The IUPAC name for this compound is 2-(5-methyl-3-isoxazolyl)-3-butyn-2-ol .

Molecular Structure Analysis

The InChI code for “2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol” is 1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用

Synthesis and Structural Analysis : The compound and its derivatives have been synthesized for structural analysis. For example, a study by Çelik et al. (2007) involved synthesizing a related compound and analyzing its structure using X-ray crystallography (Çelik, Ulusoy, Taş, & İde, 2007).

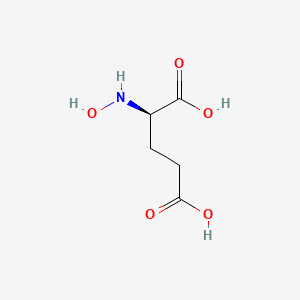

Development of Novel Antagonists : Krogsgaard‐Larsen et al. (1991) developed novel excitatory amino acid (EAA) receptor antagonists using a related isoxazole amino acid. This study highlights the potential of isoxazole derivatives in pharmaceutical development (Krogsgaard‐Larsen et al., 1991).

Antibacterial Applications : Research by Hui et al. (2002) explored the antibacterial activities of oxadiazole derivatives containing the 5-methylisoxazole moiety, showcasing its potential in combating bacterial infections (Hui, Chu, Zhang, Wang, & Zhang, 2002).

Catalysis in Aqueous Media : Bumagin et al. (2018) investigated substituted isoxazoles as ligands in palladium(II) complexes, which proved to be high-turnover-number catalysts for C-C cross-coupling reactions under green chemistry conditions (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).

Mosquito Larvicidal Activity : The compound has been explored for mosquito larvicidal activities. Rajanarendar et al. (2010) synthesized a series of derivatives and evaluated their effectiveness against mosquito larvae, highlighting its potential in pest control (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).

Atmospheric Degradation Studies : The degradation of hymexazol (a derivative of 5-methylisoxazol-3-ol) in the atmosphere was studied by Vera et al. (2011), providing insights into the environmental impact of this compound's use as a fungicide (Vera, Muñoz, Ródenas, Vázquez, Borrás, Marques, Mellouki, Treacŷ, & Sidebottom, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGDGZWIUSSLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)

![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)